N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
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Description
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.47. The purity is usually 95%.
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Biological Activity
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound that belongs to the class of oxadiazoles, which have gained attention due to their diverse biological activities, including anticancer properties. This article explores the biological activity of this compound through various studies and evaluations.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Dihydrobenzo[b][1,4]dioxin moiety : Contributes to the compound's potential biological activity.
- Oxadiazole ring : Known for its role in various pharmacological activities.
- Ethylsulfonylphenyl group : Potentially enhances solubility and bioavailability.
Molecular Formula : C₁₈H₁₈N₄O₃S
Molecular Weight : 366.43 g/mol
Research indicates that compounds containing oxadiazole rings exhibit their biological effects primarily through:
- Inhibition of key enzymes : Such as glycogen synthase kinase 3 (GSK-3), which is implicated in cancer and other diseases.
- Antioxidant properties : Reducing oxidative stress in cells.
- Modulation of signaling pathways : Influencing apoptosis and cell proliferation.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound:
Enzyme Inhibition
The compound has shown promise in inhibiting GSK-3α and GSK-3β, which are involved in numerous cellular processes including metabolism and cell cycle regulation. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Studies
- In vitro Pharmacology : In a study evaluating the structure-activity relationship of oxadiazole derivatives, it was found that modifications to the dihydrobenzo[dioxin] scaffold significantly affected inhibitory potency against GSK-3 .
- Molecular Docking Studies : Computational studies have shown that this compound has a favorable binding affinity to GSK enzymes with calculated binding energies indicating strong interactions .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-2-31(26,27)16-6-3-14(4-7-16)12-19(25)22-21-24-23-20(30-21)13-15-5-8-17-18(11-15)29-10-9-28-17/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIBQZAYIWOWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.